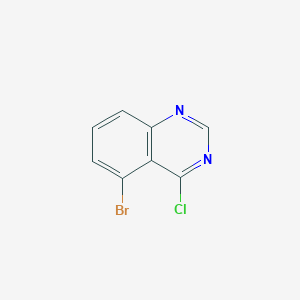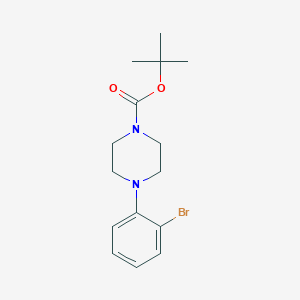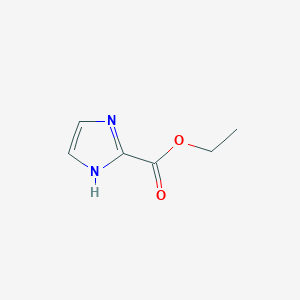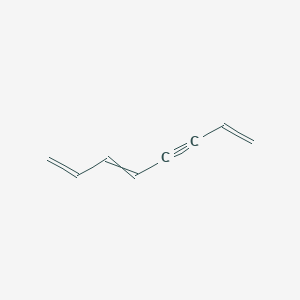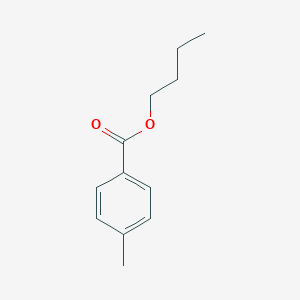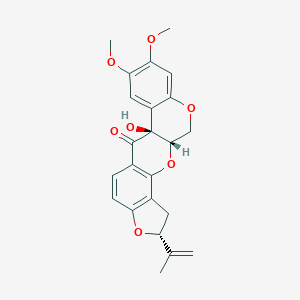
12-Hydroxyrotenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Hydroxyrotenone is a naturally occurring compound that belongs to the family of rotenoids. It is found in the roots and leaves of plants such as Derris elliptica and Lonchocarpus utilis. The compound has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 12-hydroxyrotenone is not fully understood. However, it is believed to work by inhibiting the activity of complex I in the mitochondrial electron transport chain. This results in the accumulation of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Efectos Bioquímicos Y Fisiológicos
12-Hydroxyrotenone has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to increase the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 12-hydroxyrotenone in lab experiments is its high potency. It is highly effective at low concentrations, which makes it an ideal compound for use in experiments. However, one of the main limitations of using 12-hydroxyrotenone is its toxicity. It can be highly toxic to cells and tissues, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 12-hydroxyrotenone. One area of research is the development of new synthetic methods for the compound. Another area of research is the identification of new applications for the compound, such as its use as an insecticide or in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Métodos De Síntesis
12-Hydroxyrotenone can be synthesized through the extraction of rotenone from the roots and leaves of Derris elliptica and Lonchocarpus utilis. The rotenone is then converted to 12-hydroxyrotenone through a series of chemical reactions. The process involves the use of various solvents and reagents, and it requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
12-Hydroxyrotenone has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an insecticide, as it has been shown to be highly effective against a wide range of insect pests.
Propiedades
Número CAS |
16431-42-8 |
|---|---|
Nombre del producto |
12-Hydroxyrotenone |
Fórmula molecular |
C23H22O7 |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
(1S,6R,13S)-13-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
InChI |
InChI=1S/C23H22O7/c1-11(2)16-7-13-15(29-16)6-5-12-21(13)30-20-10-28-17-9-19(27-4)18(26-3)8-14(17)23(20,25)22(12)24/h5-6,8-9,16,20,25H,1,7,10H2,2-4H3/t16-,20+,23+/m1/s1 |
Clave InChI |
JFVKWCYZKMUTLH-CGYQNGNCSA-N |
SMILES isomérico |
CC(=C)[C@H]1CC2=C(O1)C=CC3=C2O[C@H]4COC5=CC(=C(C=C5[C@]4(C3=O)O)OC)OC |
SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC |
SMILES canónico |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC |
Sinónimos |
12-hydroxyrotenone 6 alpha(beta),12 alpha(beta)-rotenolone rotenolone rotenolone, (2R-(2alpha,6aalpha,12aalpha))-isomer rotenolone, (2R-(2alpha,6aalpha,12abeta))-isomer rotenolone, (2R-(2alpha,6abeta,12aalpha))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Aniline, N-[2-(trimethylsiloxy)ethyl]-](/img/structure/B105888.png)
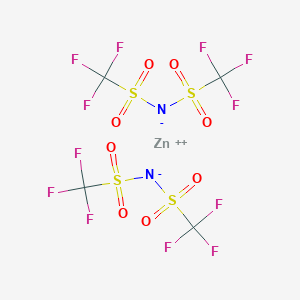
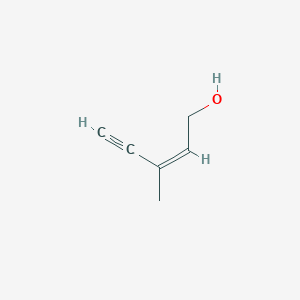
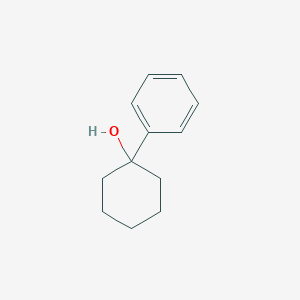
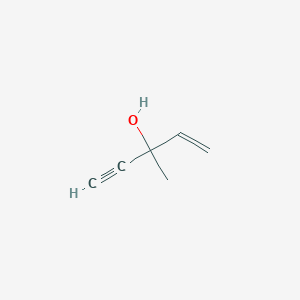

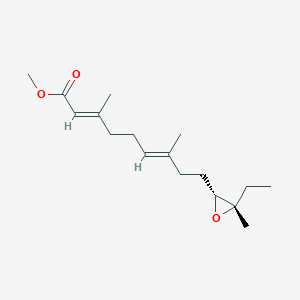
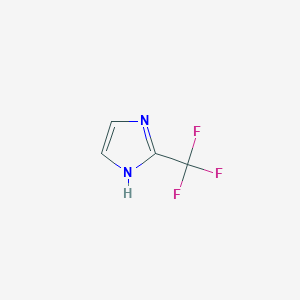
![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)
